

Application Notes and Protocols for Sal003 In Vivo Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the in vivo administration and dosage of **Sal003**, a potent and cell-permeable inhibitor of eukaryotic translation initiation factor 2α (eIF2 α) phosphatase.[1] **Sal003** has been investigated in various preclinical models for its therapeutic potential in conditions associated with endoplasmic reticulum (ER) stress.

Mechanism of Action

Sal003 inhibits the dephosphorylation of eIF2 α , a key event in the Integrated Stress Response (ISR).[1] Phosphorylation of eIF2 α reduces global protein synthesis while selectively promoting the translation of certain mRNAs, such as that of Activating Transcription Factor 4 (ATF4).[2] This pathway plays a crucial role in cellular adaptation to stress, but its prolonged activation can lead to apoptosis. By maintaining eIF2 α in its phosphorylated state, **Sal003** modulates the ISR, which has been explored in various disease models.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and administration details for **Sal003** in different animal models.

Table 1: Sal003 In Vivo Administration and Dosage



Animal Model	Disease/Co ndition	Dosage	Administrat ion Route	Vehicle	Reference
Sprague- Dawley Rat	Intervertebral Disc Degeneration	5 μM (in 5 μL)	Local Intradiscal Injection	Saline	[2][3]
Rat (300- 325g)	Memory Impairment	20 μM (in 2 μL)	Intrahippoca mpal Injection	Not Specified	
Mouse	Cocaine- Induced Synaptic Plasticity	20 μΜ	Local Infusion into Ventral Tegmental Area (VTA)	Not Specified	

Table 2: Sal003 Formulation for In Vivo Use

Formulation Component	Percentage/Concen tration	Purpose	Reference
DMSO	10%	Initial Solubilization	
PEG300	40%	Co-solvent	
Tween-80	5%	Surfactant	
Saline	45%	Vehicle	

Experimental Protocols

Protocol 1: Administration of Sal003 in a Rat Model of Intervertebral Disc Degeneration (IVDD)

This protocol is based on a study investigating the therapeutic effects of **Sal003** in a puncture-induced IVDD rat model.

1. Animal Model:

• Species: Sprague-Dawley Rats (12-week-old males).



- Model Induction: Needle puncture of the caudal intervertebral discs (e.g., Co7/8 and Co8/9) to induce degeneration.
- 2. Sal003 Preparation:
- Prepare a 5 μM working solution of **Sal003** in sterile saline.
- 3. Administration Procedure:
- Administer a 5 μL volume of the 5 μM Sal003 solution directly into the target intervertebral disc using a microsyringe.
- Frequency: Administer the injection once weekly.
- Control Group: Administer an equal volume of sterile saline to a separate cohort of animals.
- 4. Post-Administration Monitoring:
- Monitor the animals for any adverse effects.
- Evaluate the therapeutic efficacy at predetermined time points (e.g., 4 weeks post-initial injection) using methods such as radiography, MRI, and histological analysis of the intervertebral discs.

Protocol 2: Administration of Sal003 in a Rat Model of Memory Impairment

This protocol is based on studies investigating the role of eIF2 α phosphorylation in memory formation.

- 1. Animal Model:
- Species: Rats (300-325g).
- 2. Sal003 Preparation:
- Prepare a 20 μM solution of Sal003. The specific vehicle was not detailed in the reference, but a common vehicle for brain injections is artificial cerebrospinal fluid (aCSF) or saline.



- 3. Administration Procedure:
- Surgically implant a cannula targeting the hippocampus.
- Administer a 2 μL volume of the 20 μM Sal003 solution via intrahippocampal injection.
- 4. Post-Administration Monitoring:
- Assess cognitive function using behavioral tests such as contextual fear conditioning or spatial memory tasks.

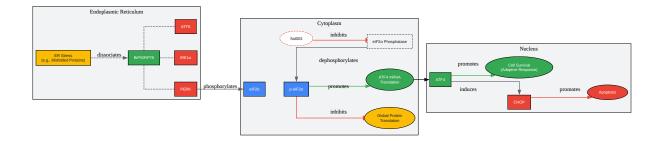
Protocol 3: Local Infusion of Sal003 in a Mouse Model of Cocaine-Induced Synaptic Plasticity

This protocol is based on a study examining the role of eIF2 α phosphorylation in the ventral tegmental area (VTA) in response to cocaine.

- 1. Animal Model:
- Species: Mouse.
- 2. **Sal003** Preparation:
- Prepare a 20 μM solution of **Sal003**.
- 3. Administration Procedure:
- Surgically implant a cannula targeting the VTA.
- Infuse the 20 μM Sal003 solution directly into the VTA.
- 4. Post-Administration Monitoring:
- Evaluate synaptic plasticity through electrophysiological recordings (e.g., long-term potentiation).
- Assess behavioral responses to cocaine, such as conditioned place preference (CPP).



Visualizations Signaling Pathway

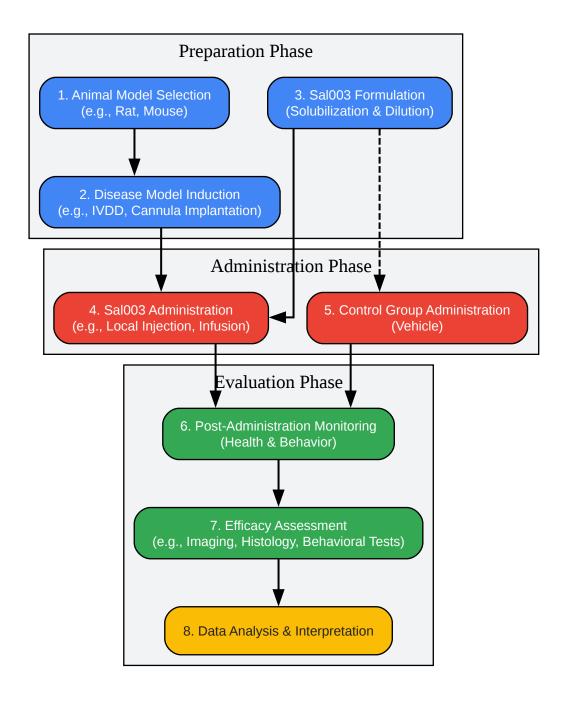


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Caption: Sal003 inhibits eIF2 α dephosphorylation, modulating the Integrated Stress Response.

Experimental Workflow





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Caption: General workflow for in vivo studies using Sal003.

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